molecular formula C6H3BrF5NO3S B1372122 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride CAS No. 1159512-28-3

3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride

Cat. No. B1372122
CAS RN: 1159512-28-3
M. Wt: 344.06 g/mol
InChI Key: DBQXYFIOJPTQCK-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride is a chemical compound with the CAS Number: 1159512-28-3 . Its molecular weight is 344.06 and its IUPAC name is 2-bromo-6-nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrF5NO3S/c7-4-1-3 (17 (8,9,10,11)12)2-5 (6 (4)14)13 (15)16/h1-2,14H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of this compound are not specified in the sources I found .

Scientific Research Applications

Electrophilic Substitution Reactions

  • Substitution Reactions of Benzo[b]thiophen Derivatives : This study describes electrophilic substitution reactions related to 4-hydroxybenzo[b]thiophen, which shares a similar molecular structure with 3-Bromo-4-hydroxy-5-nitrophenylsulphur pentafluoride. The research highlights the complex reactions these compounds undergo, such as bromination and nitration, demonstrating their reactivity and potential for creating diverse derivatives (Clarke, Scrowston, & Sutton, 1973).

Nitration of Polyfluoro-benzenes

  • Nitration of Polyfluoro-benzenes and Biphenyls : This paper investigates the nitration of various polyfluoro-benzenes, including compounds similar to this compound. The study is significant for understanding the chemical behavior and potential applications of these compounds in various fields, including material science (Coe, Jukes, & Tatlow, 1966).

Antibacterial Disulfide Derivatives

  • Synthesis of Antibacterial Disulfide Derivatives : This research focuses on synthesizing disulfide derivatives, a process involving 3-bromo-2-hydroxy-5-nitrobenzaldehyde. The study explores their antibacterial activity, which could be relevant for biomedical research and drug development (Kumar et al., 2021).

Unusual Chemical Shifts

  • Unusual Shift of a Nitro Group in Phenylhydrazo-β-diketone : This paper discusses the unusual chemical behavior of compounds like this compound, particularly the shift of a nitro group. Such studies are crucial in the field of organic chemistry for understanding molecular rearrangements and reactions (Kopylovich et al., 2011).

Photophysical Properties

  • Tuning Optical Properties and Enhancing Solid-State Emission of Poly(thiophene)s : This study looks at how various functional groups, like those in this compound, impact the optical and photophysical properties of poly(thiophene)s. Such research is relevant for developing materials with specific optical characteristics (Li, Vamvounis, & Holdcroft, 2002).

Safety and Hazards

The safety information available indicates that this compound is dangerous . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P309+P311 (IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-bromo-6-nitro-4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF5NO3S/c7-4-1-3(17(8,9,10,11)12)2-5(6(4)14)13(15)16/h1-2,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQXYFIOJPTQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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